molecular formula C14H17N3O3 B13788592 (S)-3-(2-Amino-3-(1H-indol-3-yl)Propanamido)Propanoic acid

(S)-3-(2-Amino-3-(1H-indol-3-yl)Propanamido)Propanoic acid

Cat. No.: B13788592
M. Wt: 275.30 g/mol
InChI Key: GGXFSIZTGHGKLB-UHFFFAOYSA-N
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Description

(S)-3-(2-Amino-3-(1H-indol-3-yl)Propanamido)Propanoic acid is a complex organic compound with a molecular formula of C19H19N4O2 This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Amino-3-(1H-indol-3-yl)Propanamido)Propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the protection of functional groups, followed by the formation of the indole ring through cyclization reactions. The final steps often include deprotection and purification to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are less commonly reported, likely due to its specialized applications. large-scale synthesis would generally follow similar steps as laboratory synthesis, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Amino-3-(1H-indol-3-yl)Propanamido)Propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(S)-3-(2-Amino-3-(1H-indol-3-yl)Propanamido)Propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-(2-Amino-3-(1H-indol-3-yl)Propanamido)Propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways and targets are still under investigation, but the indole ring is known to play a crucial role in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure.

    Serotonin: A neurotransmitter derived from tryptophan.

    Melatonin: A hormone involved in regulating sleep-wake cycles, also derived from tryptophan.

Uniqueness

(S)-3-(2-Amino-3-(1H-indol-3-yl)Propanamido)Propanoic acid is unique due to its specific arrangement of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

3-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C14H17N3O3/c15-11(14(20)16-6-5-13(18)19)7-9-8-17-12-4-2-1-3-10(9)12/h1-4,8,11,17H,5-7,15H2,(H,16,20)(H,18,19)

InChI Key

GGXFSIZTGHGKLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCCC(=O)O)N

Origin of Product

United States

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